molecular formula C12H16O2S B13568394 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one

Cat. No.: B13568394
M. Wt: 224.32 g/mol
InChI Key: FGOJMRPRWHMTKX-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is an organic compound that features a methoxyphenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-methoxythiophenol with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Known for its antidepressant-like action and inhibition of monoamine oxidase A.

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits various biological activities, including antimicrobial and antifungal properties.

Uniqueness

1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a methoxyphenyl group with a thioether linkage and a methylbutanone moiety makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C12H16O2S/c1-9(2)12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

FGOJMRPRWHMTKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=C(C=C1)OC

Origin of Product

United States

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